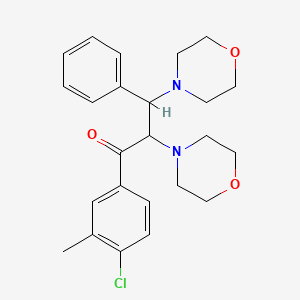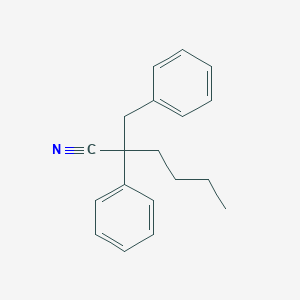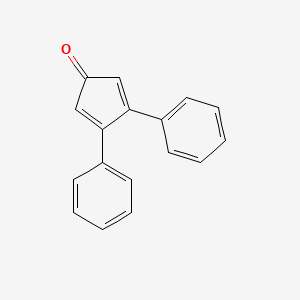
Cobalt--molybdenum (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt–molybdenum (3/1) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and is widely used in various scientific and industrial applications. The combination of cobalt and molybdenum results in a material that exhibits excellent catalytic, electronic, and magnetic properties, making it valuable in fields such as catalysis, energy storage, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–molybdenum (3/1) can be achieved through various methods. One common approach is the hydrothermal method, where cobalt and molybdenum precursors are mixed in a solution and subjected to high temperature and pressure conditions. This method allows for the formation of well-defined nanostructures with controlled morphology .
Another method involves the use of a solid-state reaction, where cobalt and molybdenum powders are mixed and heated to high temperatures in an inert atmosphere. This process results in the formation of cobalt–molybdenum (3/1) with high purity and crystallinity .
Industrial Production Methods
In industrial settings, cobalt–molybdenum (3/1) is often produced using large-scale chemical vapor deposition (CVD) techniques. This method involves the decomposition of cobalt and molybdenum precursors in a high-temperature reactor, leading to the deposition of the compound on a substrate. CVD allows for precise control over the composition and thickness of the resulting material .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt–molybdenum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and catalytic properties of the compound.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt–molybdenum (3/1) can lead to the formation of cobalt oxide and molybdenum oxide, while reduction can yield metallic cobalt and molybdenum .
Aplicaciones Científicas De Investigación
Cobalt–molybdenum (3/1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which cobalt–molybdenum (3/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the activation of hydrogen and oxygen molecules, which are essential for processes like hydrogenation and oxidation .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt–molybdenum–boron: This compound is known for its high electrocatalytic performance in oxygen evolution reactions.
Cobalt–molybdenum–sulfide: Used as a catalyst in hydrodesulfurization processes.
Cobalt–molybdenum–nitride: Exhibits excellent catalytic activity for ammonia synthesis.
Uniqueness
Cobalt–molybdenum (3/1) is unique due to its specific ratio of cobalt to molybdenum, which imparts distinct electronic and catalytic properties. This ratio allows for optimal performance in various applications, making it a versatile and valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
12052-55-0 |
|---|---|
Fórmula molecular |
Co3Mo |
Peso molecular |
272.75 g/mol |
Nombre IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/3Co.Mo |
Clave InChI |
NWOTZFROXOIVHA-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
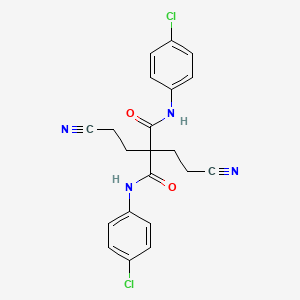

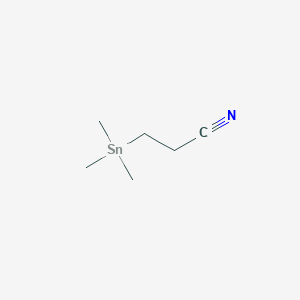

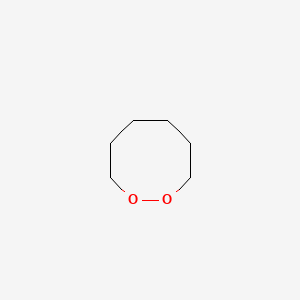
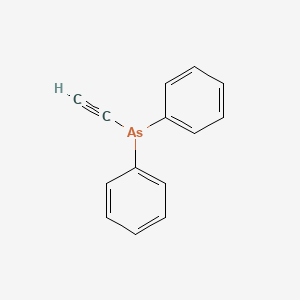

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

